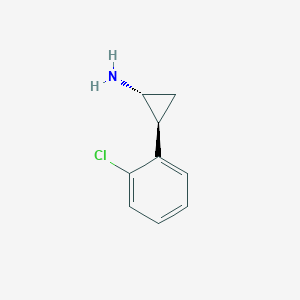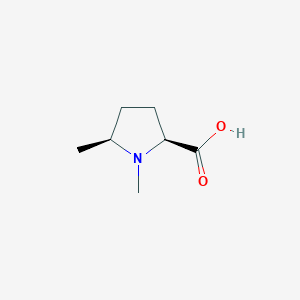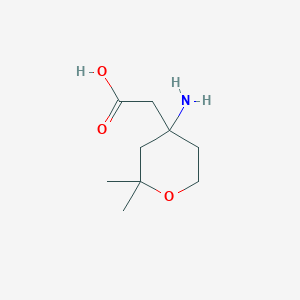
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride is a chemical compound with the molecular formula C17H21ClN4O2. It is known for its applications in various scientific fields, including medicinal chemistry and pharmacology. The compound is characterized by the presence of a piperazine ring substituted with a phenyl group, a nitro group, and a methyl group, making it a versatile molecule for research and industrial purposes .
准备方法
The synthesis of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves several stepsThe reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., Pd/C).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Pharmacology: The compound is studied for its potential effects on neurotransmitter systems, making it a valuable tool in neuropharmacological research.
Industrial Applications: It is used in the synthesis of various organic compounds and intermediates, contributing to the development of new materials and chemicals.
作用机制
The mechanism of action of 4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to an increase in acetylcholine levels in the brain. This action is beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are typically reduced . The molecular pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
相似化合物的比较
4-Methyl-2-nitro-5-(4-phenylpiperazin-1-yl)anilinehydrochloride can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a different core structure but similar pharmacological activity.
4-Methyl-2-nitroaniline: A precursor in the synthesis of the compound, which lacks the piperazine ring and phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H21ClN4O2 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC 名称 |
4-methyl-2-nitro-5-(4-phenylpiperazin-1-yl)aniline;hydrochloride |
InChI |
InChI=1S/C17H20N4O2.ClH/c1-13-11-17(21(22)23)15(18)12-16(13)20-9-7-19(8-10-20)14-5-3-2-4-6-14;/h2-6,11-12H,7-10,18H2,1H3;1H |
InChI 键 |
PDDURACLOWXLEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N2CCN(CC2)C3=CC=CC=C3)N)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




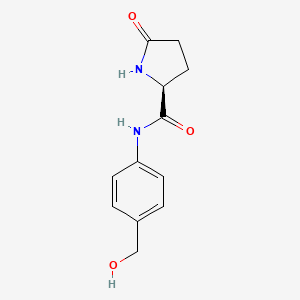
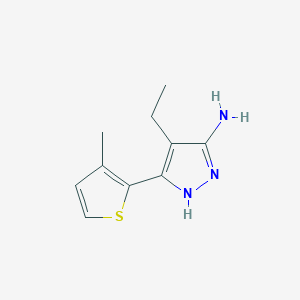
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
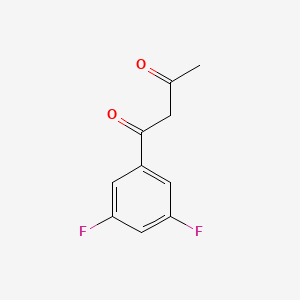
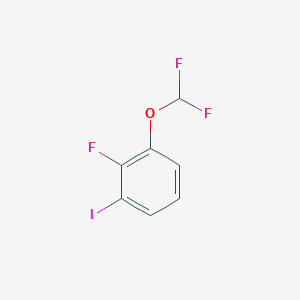
![2-Aminothieno[3,2-d]pyrimidin-4-ol](/img/structure/B13059852.png)
